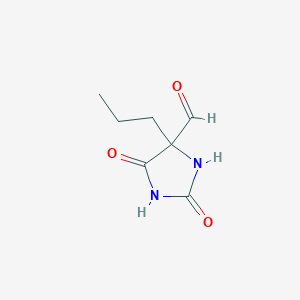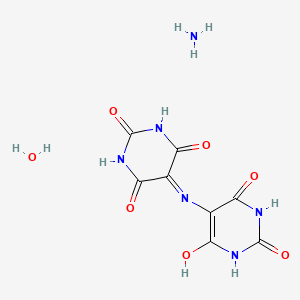![molecular formula C11H14N2O B13802195 Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- is a chemical compound with the molecular formula C11H14N2O. It is also known as 4-Methoxyphenylacetonitrile. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- typically involves the reaction of 4-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylmethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzyl cyanide
- 4-Methoxyphenylacetonitrile
- 4-Methoxybenzyl chloride
Uniqueness
Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]- is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-[2-(4-methoxyphenyl)ethylamino]acetonitrile |
InChI |
InChI=1S/C11H14N2O/c1-14-11-4-2-10(3-5-11)6-8-13-9-7-12/h2-5,13H,6,8-9H2,1H3 |
Clé InChI |
IWAMDWGNBWBXKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)













